
2-(hexyloxy)-N-(4-isonicotinoylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(hexyloxy)-N-(4-isonicotinoylphenyl)benzamide, commonly known as HIN-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. HIN-1 belongs to the class of benzamide derivatives and has been found to exhibit potent biological activities.
作用機序
The mechanism of action of HIN-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. HIN-1 has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell survival and proliferation. HIN-1 has also been found to inhibit the Wnt/β-catenin pathway, which is involved in the regulation of cell differentiation and proliferation. Additionally, HIN-1 has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
HIN-1 has been found to exhibit potent biochemical and physiological effects, including anticancer, anti-inflammatory, and neuroprotective effects. In cancer cells, HIN-1 has been found to induce apoptosis, inhibit cell proliferation, and inhibit the growth of cancer stem cells. Inflammatory cells, HIN-1 has been found to inhibit the production of pro-inflammatory cytokines and chemokines. In neuronal cells, HIN-1 has been found to protect against oxidative stress and neurotoxicity.
実験室実験の利点と制限
HIN-1 has several advantages for lab experiments, including its potent biological activities, its synthetic accessibility, and its low toxicity. However, HIN-1 also has several limitations, including its poor solubility in aqueous solutions, its limited stability under certain conditions, and its potential for off-target effects.
将来の方向性
There are several future directions for HIN-1 research, including the development of more potent analogs, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, the elucidation of its mechanism of action and its molecular targets will be critical for the development of HIN-1 as a therapeutic agent.
合成法
The synthesis of HIN-1 is a multistep process that involves the reaction of 4-isonicotinoyl chloride with 2-(hexyloxy)aniline in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent to yield HIN-1. The purity of the final product is achieved by recrystallization from a suitable solvent.
科学的研究の応用
HIN-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, HIN-1 has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. HIN-1 has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis. In Alzheimer's disease research, HIN-1 has been found to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. In diabetes research, HIN-1 has been found to improve glucose tolerance and insulin sensitivity.
特性
IUPAC Name |
2-hexoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-2-3-4-7-18-30-23-9-6-5-8-22(23)25(29)27-21-12-10-19(11-13-21)24(28)20-14-16-26-17-15-20/h5-6,8-17H,2-4,7,18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEGASJBXGROEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5104724.png)
![N-(3,4-dichlorophenyl)-N'-{2-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]ethyl}urea](/img/structure/B5104731.png)
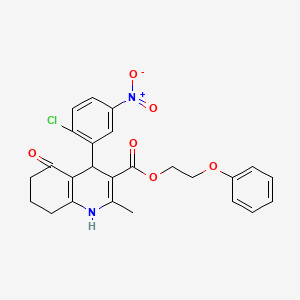
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5104738.png)
![2-[4-allyl-5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5104755.png)

![17-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5104770.png)
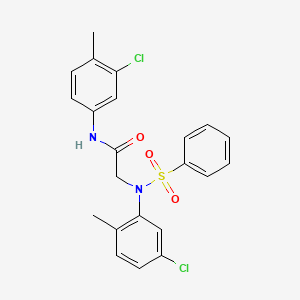

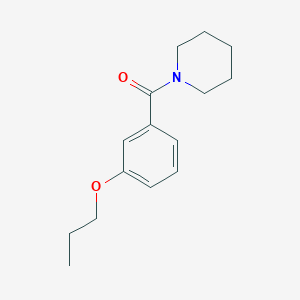
![3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5104796.png)
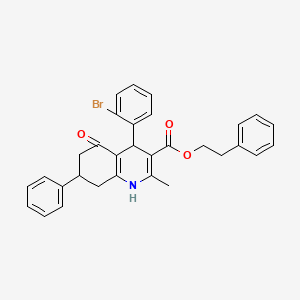
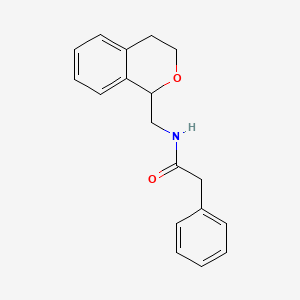
![3-(3-methylphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104811.png)